

3,5-Dichlorobenzohydrazide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,5-Dichlorobenzohydrazide

Cat. No.: B1301051

[Get Quote](#)

CAS Number: 62899-78-9

This technical guide provides an in-depth overview of **3,5-Dichlorobenzohydrazide**, a versatile chemical intermediate. The information is tailored for researchers, scientists, and professionals in drug development and materials science, covering its fundamental properties, synthesis protocols, and key applications, with a focus on its role as a precursor to biologically active molecules.

Core Chemical and Physical Properties

3,5-Dichlorobenzohydrazide is a stable, solid organic compound. Its core structure, featuring a dichlorinated benzene ring attached to a hydrazide moiety, makes it a valuable building block in synthetic chemistry. The presence of reactive nitrogen atoms and the substituted aromatic ring allows for a wide range of chemical modifications.

Property	Value	Reference(s)
CAS Number	62899-78-9	[1] [2]
IUPAC Name	3,5-dichlorobenzohydrazide	[2]
Molecular Formula	C ₇ H ₆ Cl ₂ N ₂ O	[1] [2]
Molecular Weight	205.04 g/mol	[1] [2]
Appearance	White solid / powder	[2]
Melting Point	128-205 °C (Reported values vary)	[1] [2]
Solubility	Limited solubility in water; soluble in polar organic solvents like ethanol and DMSO.	[3]

Synthesis and Experimental Protocols

The primary synthesis of **3,5-Dichlorobenzohydrazide** starts from 3,5-dichlorobenzoic acid. This intermediate can then be readily converted into various derivatives, such as N-acylhydrazones and 1,3,4-oxadiazoles, which are classes of compounds extensively studied for their pharmacological potential.

Experimental Protocol 1: Synthesis of 3,5-Dichlorobenzohydrazide (from Ester)

This two-step protocol involves the initial esterification of 3,5-dichlorobenzoic acid followed by hydrazinolysis.

Step 1: Esterification of 3,5-Dichlorobenzoic Acid

- In a round-bottom flask, suspend 3,5-dichlorobenzoic acid (1 equivalent) in methanol (approx. 5-10 mL per gram of acid).
- Carefully add concentrated sulfuric acid (H₂SO₄) as a catalyst (approx. 0.1 equivalents).

- Heat the mixture to reflux for 4-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).
- After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.
- Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate (NaHCO_3) solution to neutralize the excess acid, followed by a brine wash.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and evaporate the solvent to yield the methyl 3,5-dichlorobenzoate ester.

Step 2: Hydrazinolysis of Methyl 3,5-Dichlorobenzoate

- Dissolve the methyl 3,5-dichlorobenzoate (1 equivalent) in ethanol.
- Add hydrazine hydrate (approx. 1.5-2 equivalents) to the solution.
- Heat the reaction mixture to reflux for 2-4 hours.^[4]
- Monitor the formation of the product by TLC.
- Upon completion, cool the mixture in an ice bath to precipitate the product.
- Filter the resulting white solid, wash it thoroughly with cold water, and dry it under a vacuum to obtain **3,5-Dichlorobenzohydrazide**.^[5]

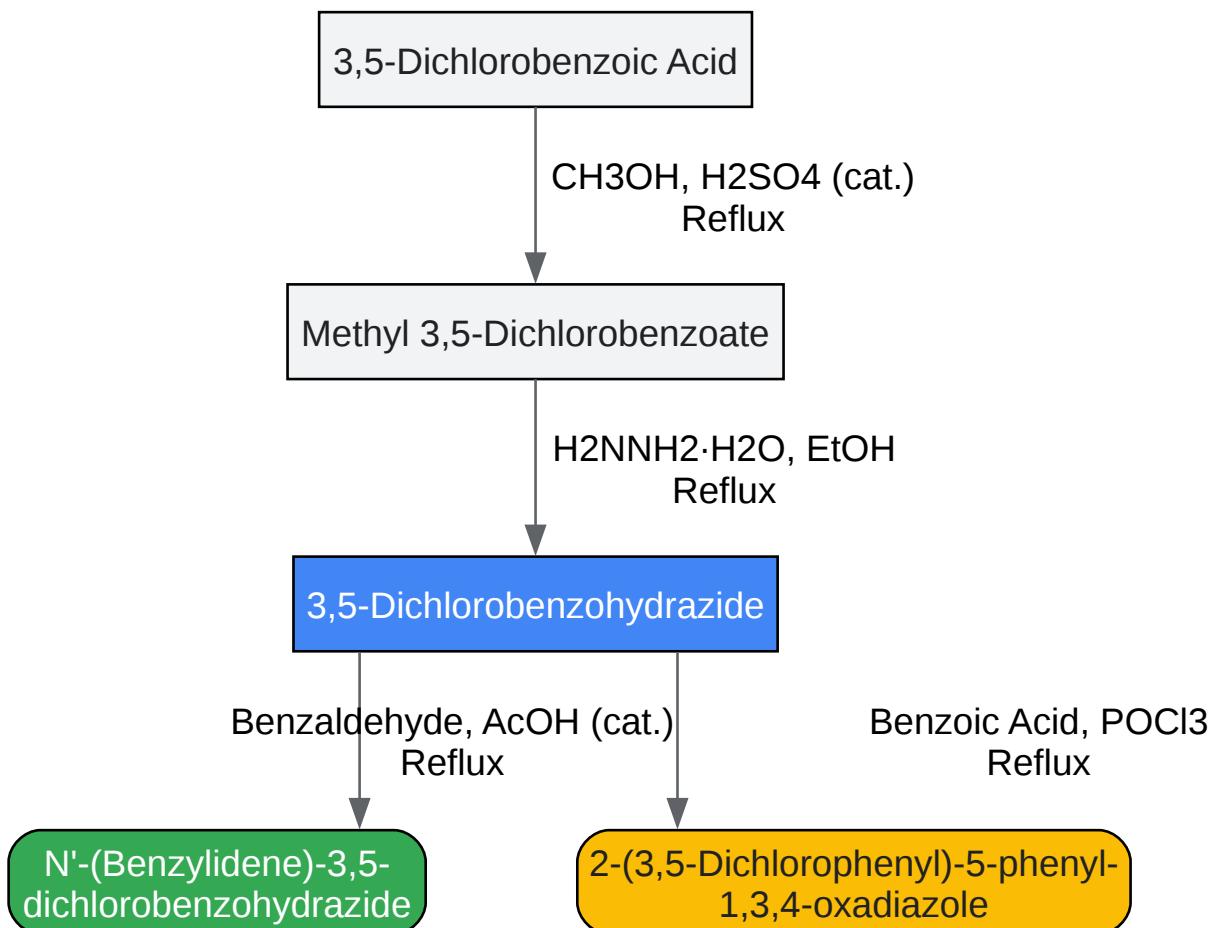
Experimental Protocol 2: Synthesis of N'- (Benzylidene)-3,5-dichlorobenzohydrazide (N- Acylhydrazone derivative)

This protocol details the condensation reaction between **3,5-Dichlorobenzohydrazide** and an aldehyde.

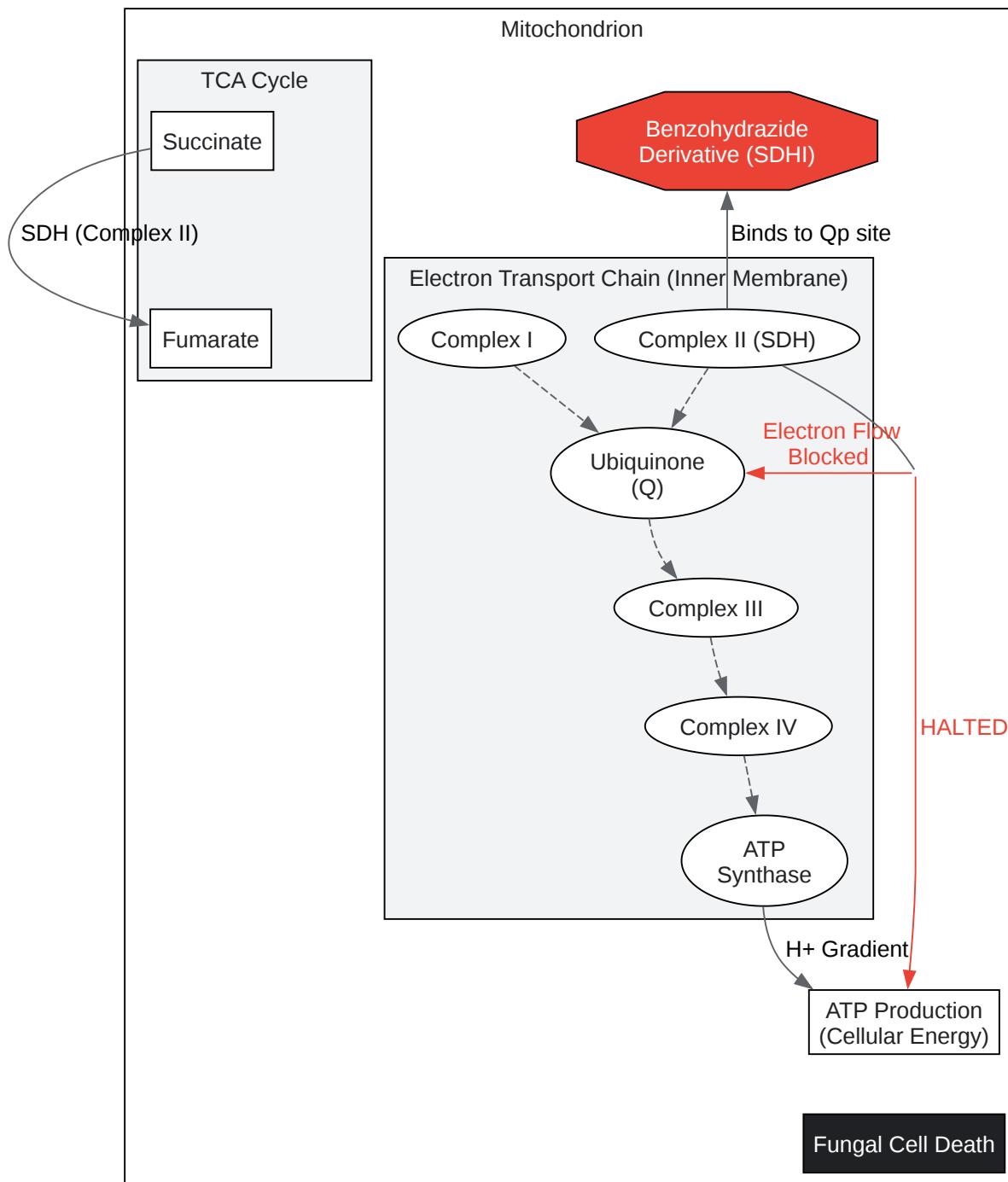
- Dissolve **3,5-Dichlorobenzohydrazide** (1 equivalent) in a suitable solvent such as ethanol or methanol.

- Add benzaldehyde (1 equivalent) to the solution.
- Add a catalytic amount of glacial acetic acid (2-3 drops).[\[6\]](#)
- Stir the reaction mixture at room temperature or gently reflux for 30 minutes to 3 hours, monitoring completion by TLC.[\[6\]](#)[\[7\]](#)
- Once the reaction is complete, cool the mixture to room temperature or in an ice bath.
- The precipitated product, **N'-(Benzylidene)-3,5-dichlorobenzohydrazide**, is collected by filtration.
- Wash the solid with cold ethanol and dry to yield the final product.

Experimental Protocol 3: Synthesis of 2-(3,5-Dichlorophenyl)-5-phenyl-1,3,4-oxadiazole


This protocol describes the cyclodehydration of a diacylhydrazine intermediate, which can be formed in situ from the hydrazide and an acid chloride, using phosphorus oxychloride (POCl_3).

- In a round-bottom flask, combine the starting hydrazide (e.g., **3,5-Dichlorobenzohydrazide**, 1 equivalent) and a substituted benzoic acid (1 equivalent).
- Add phosphorus oxychloride (POCl_3), which acts as both the cyclizing reagent and the solvent (use in excess).[\[8\]](#)
- Carefully heat the mixture to reflux for 4-6 hours. The reaction should be performed in a well-ventilated fume hood.
- Monitor the reaction by TLC.
- After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.
- Neutralize the mixture with a suitable base, such as a solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
- The solid precipitate is filtered, washed extensively with water, and then dried.


- Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the purified 2,5-disubstituted 1,3,4-oxadiazole.[8]

Synthetic Pathways and Logical Workflows

The following diagrams illustrate the logical progression from the starting material to the final derivatives, providing a clear visual representation of the synthesis workflow.

Mechanism of SDH Inhibition by Benzohydrazide Derivatives

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjpbcs.com [rjpbcs.com]
- 6. Synthesis, Characterization and Anti Mycobacterial Activity of Novel Hydrazones – Oriental Journal of Chemistry [orientjchem.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Synthesis of novel of 2, 5-disubstituted 1, 3, 4- oxadiazole derivatives and their in vitro anti-inflammatory, anti-oxidant evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3,5-Dichlorobenzohydrazide: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1301051#3-5-dichlorobenzohydrazide-cas-number-and-basic-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com